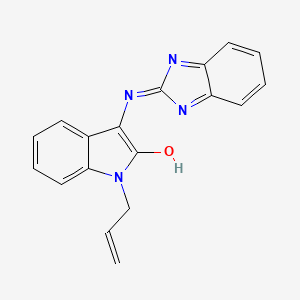
Faah-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Faah-IN-8 is a compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that degrades endocannabinoids, such as anandamide, which are involved in various physiological processes including pain, mood, and appetite regulation . By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby enhancing their beneficial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Faah-IN-8 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Faah-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Faah-IN-8 has a wide range of scientific research applications, including:
Mechanism of Action
Faah-IN-8 exerts its effects by inhibiting the activity of FAAH, an enzyme responsible for the degradation of endocannabinoids. By binding to the active site of FAAH, this compound prevents the hydrolysis of endocannabinoids, leading to increased levels of these signaling molecules. This results in enhanced activation of cannabinoid receptors, which modulate various physiological processes .
Comparison with Similar Compounds
Faah-IN-8 is compared with other FAAH inhibitors such as URB597, PF-750, and AM4303. While all these compounds inhibit FAAH, this compound is unique in its specific binding affinity and selectivity for FAAH. This makes it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents .
List of Similar Compounds
- URB597
- PF-750
- AM4303
- AM4302 (dual FAAH/MAGL inhibitor)
This compound stands out due to its unique chemical structure and specific inhibitory properties, making it a significant compound in the field of endocannabinoid research .
Properties
Molecular Formula |
C18H14N4O |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-(benzimidazol-2-ylideneamino)-1-prop-2-enylindol-2-ol |
InChI |
InChI=1S/C18H14N4O/c1-2-11-22-15-10-6-3-7-12(15)16(17(22)23)21-18-19-13-8-4-5-9-14(13)20-18/h2-10,23H,1,11H2 |
InChI Key |
HPYRWHMUXLAOBS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=C3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



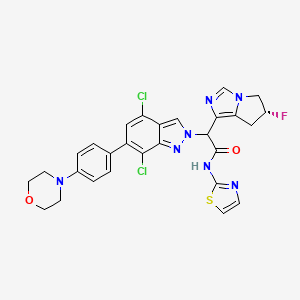



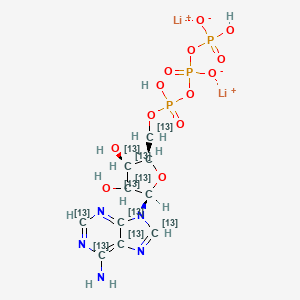

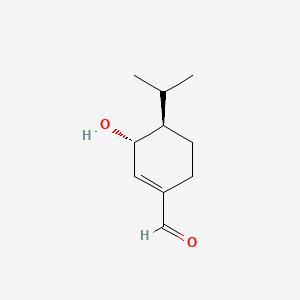

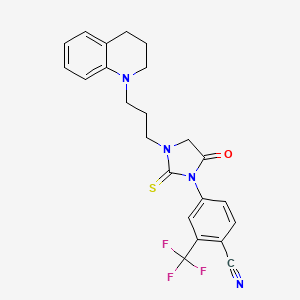
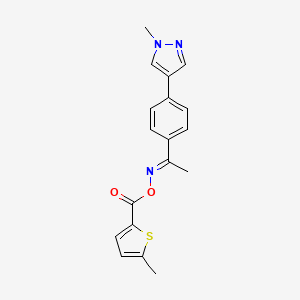
![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
